molecular formula C16H17NO3S B4813276 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B4813276
M. Wt: 303.4 g/mol
InChI Key: HLXBFLRAYXQTMD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is a complex organic compound that features a benzodioxin ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halides and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-12-10(2)21-9-13(12)16(18)17-11-4-5-14-15(8-11)20-7-6-19-14/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXBFLRAYXQTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide

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